
4-Methyleneoctahydro-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyleneoctahydro-1H-indene is an organic compound with the molecular formula C10H16 It is a bicyclic hydrocarbon featuring a methylene group attached to an octahydro-1H-indene structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyleneoctahydro-1H-indene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the hydrogenation of indene derivatives followed by methylenation. The reaction conditions often require the use of catalysts such as palladium or platinum to facilitate the hydrogenation process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions: 4-Methyleneoctahydro-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or platinum is typically employed.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
4-Methyleneoctahydro-1H-indene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 4-Methyleneoctahydro-1H-indene exerts its effects depends on the specific reaction or application. In general, its reactivity is influenced by the presence of the methylene group and the bicyclic structure, which can interact with various molecular targets and pathways. For example, in oxidation reactions, the methylene group can be targeted by oxidizing agents, leading to the formation of ketones or alcohols.
類似化合物との比較
Indene: A related compound with a similar bicyclic structure but lacking the methylene group.
Octahydro-1H-indene: A fully saturated version of indene without the methylene group.
Uniqueness: 4-Methyleneoctahydro-1H-indene is unique due to the presence of the methylene group, which imparts distinct chemical reactivity and potential applications compared to its similar counterparts. This makes it a valuable compound for various synthetic and industrial processes.
特性
CAS番号 |
40954-37-8 |
|---|---|
分子式 |
C10H16 |
分子量 |
136.23 g/mol |
IUPAC名 |
7-methylidene-1,2,3,3a,4,5,6,7a-octahydroindene |
InChI |
InChI=1S/C10H16/c1-8-4-2-5-9-6-3-7-10(8)9/h9-10H,1-7H2 |
InChIキー |
UOTNDMDASDMEAG-UHFFFAOYSA-N |
正規SMILES |
C=C1CCCC2C1CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


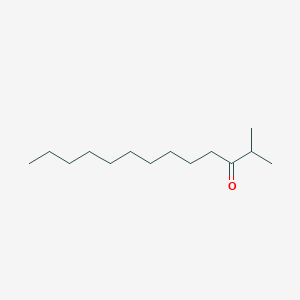

![Methyl [(3-nitrophenyl)carbamothioyl]carbamate](/img/structure/B14658053.png)
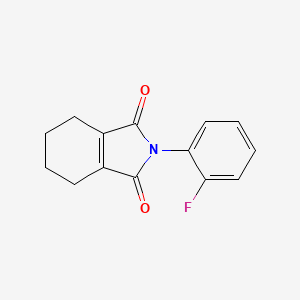

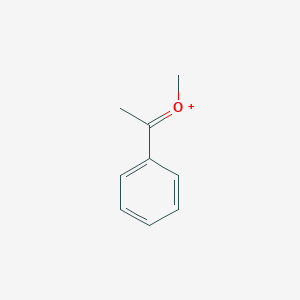
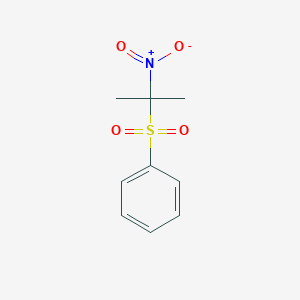
![3-Methylidenebicyclo[2.1.0]pentane-1-carbonitrile](/img/structure/B14658091.png)
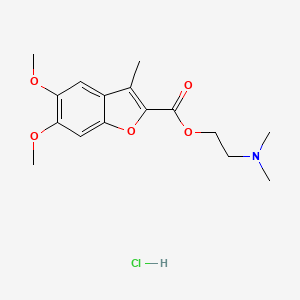
![n,n-Bis[2-(2-hydroxyethoxy)ethyl]-n-methylnonadecan-1-aminium](/img/structure/B14658097.png)
![{2-[(4-Butylphenyl)sulfanyl]phenyl}methanol](/img/structure/B14658098.png)
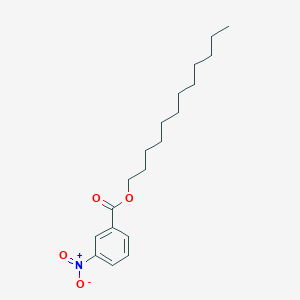
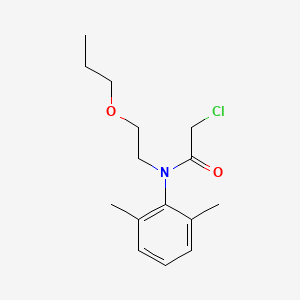
![3-Furancarboxylic acid, 2-[(diethoxyphosphinyl)methyl]-, ethyl ester](/img/structure/B14658121.png)
